![molecular formula C17H24BrN5O4 B13549453 tert-Butyl 4-((3-bromo-2-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)methyl)-4-hydroxypiperidine-1-carboxylate CAS No. 2202738-43-8](/img/structure/B13549453.png)
tert-Butyl 4-((3-bromo-2-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)methyl)-4-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a piperidine ring, and a tert-butyl ester group. The presence of these functional groups makes it a valuable compound in various fields of scientific research.
Métodos De Preparación
The synthesis of tert-butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved by the condensation of 3-bromo-2-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization.
Introduction of the piperidine ring: The pyrazolo[4,3-d]pyrimidine intermediate is then reacted with a piperidine derivative under basic conditions to form the desired piperidine ring.
Esterification: The final step involves the esterification of the hydroxyl group with tert-butyl chloroformate to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce production costs.
Análisis De Reacciones Químicas
tert-Butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
tert-Butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate: can be compared with other similar compounds, such as:
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-bromo-3-oxobutanoate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of tert-butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
2202738-43-8 |
|---|---|
Fórmula molecular |
C17H24BrN5O4 |
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
tert-butyl 4-[(3-bromo-2-methyl-7-oxopyrazolo[4,3-d]pyrimidin-6-yl)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN5O4/c1-16(2,3)27-15(25)22-7-5-17(26,6-8-22)9-23-10-19-11-12(14(23)24)20-21(4)13(11)18/h10,26H,5-9H2,1-4H3 |
Clave InChI |
RSYPXJFNLSORHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




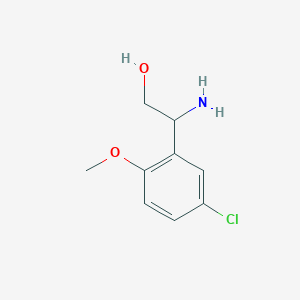
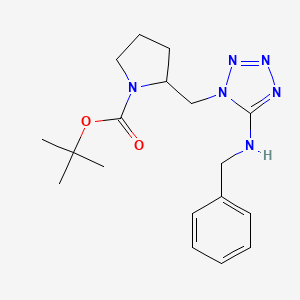
![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)
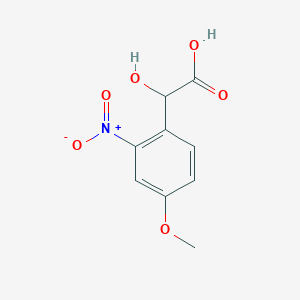
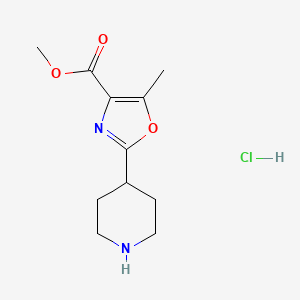
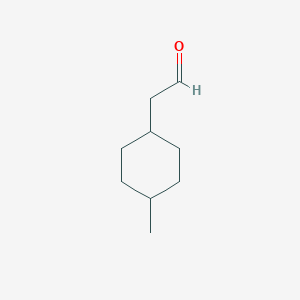
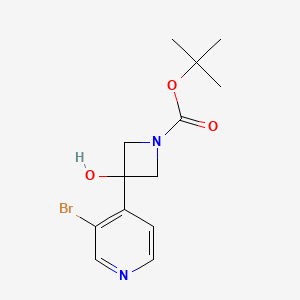
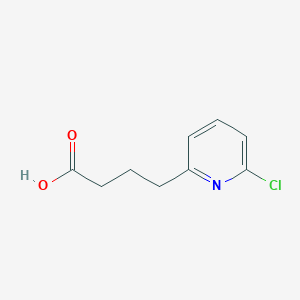
![2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid](/img/structure/B13549431.png)
![Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13549437.png)
![(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B13549443.png)
